Agaridoxin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agaridoxin is a mushroom metabolite.
Scientific Research Applications
Synthesis and Applications in Biochemistry
- Synthesis Techniques : A study by Shrestha-Dawadi and Lugtenburg (2003) details a synthetic scheme for preparing isotopomers of 5-aminolevulinic acid, which is a precursor in the biosynthesis of biologically active porphyrins. This synthesis is central to understanding processes like photosynthesis and oxygen transport.
- Biochemical Reactions : Research by Chalkley and Bloxham (1976) identified cysteine as the reactive group in pyruvate kinase when alkylated by 5-chloro-4-oxopentanoic acid. This highlights its role in enzyme-related reactions.
- Chemical Transformations : Yuan (2006) synthesized 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, showing its potential in various chemical transformations.
Applications in Medicinal Chemistry
- HIV-Protease Assay : A study by Badalassi et al. (2002) developed a chromogenic amino acid for HIV-protease assays, showcasing its application in disease detection and analysis.
- Anti-browning Agents in Cosmetics : Research by Zheng et al. (2010) found compounds related to (2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid in pineapple fruits that have potential as skin whitening agents in cosmetics.
Synthesis for Radiotracer Development
- Precursor for PET Radiotracer : A study by Liu et al. (2017) described the synthesis of a precursor useful for tumor positron emission tomography (PET) imaging, demonstrating its importance in diagnostic imaging.
Applications in Chemosensors
- Zinc Sensors in Bioimaging : Research by Berrones-Reyes et al. (2019) synthesized Schiff base amino acid zinc sensors for bioimaging applications, highlighting its use in cellular imaging and detection.
Properties
CAS No. |
58298-77-4 |
---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2S)-5-amino-2-(3,4-dihydroxyanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H14N2O5/c12-10(16)4-2-7(11(17)18)13-6-1-3-8(14)9(15)5-6/h1,3,5,7,13-15H,2,4H2,(H2,12,16)(H,17,18)/t7-/m0/s1 |
InChI Key |
SGMDQKBASJSDDV-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N[C@@H](CCC(=O)N)C(=O)O)O)O |
SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1NC(CCC(=O)N)C(=O)O)O)O |
Appearance |
Solid powder |
58298-77-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
agaridoxin gamma-L-glutaminyl-3,4-dihydroxybenzene N-(gamma-L-glutamyl)-3,4-dihydroxyaniline |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.